molecular formula C8H6N2O3 B8730819 1-(Isocyanatomethyl)-3-nitrobenzene

1-(Isocyanatomethyl)-3-nitrobenzene

Cat. No.: B8730819
M. Wt: 178.14 g/mol
InChI Key: QQDCKHMPSGGMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Isocyanatomethyl)-3-nitrobenzene is an organic compound with the molecular formula C8H6N2O3 It is characterized by the presence of an isocyanate group (-NCO) and a nitro group (-NO2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Isocyanatomethyl)-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-isocyanatomethyl-benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods: In an industrial setting, the production of 1-isocyanatomethyl-3-nitro-benzene often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product while minimizing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Isocyanatomethyl)-3-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming urea derivatives when reacted with amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Amines under mild conditions.

Major Products Formed:

    Reduction: 1-Aminomethyl-3-nitro-benzene.

    Substitution: Urea derivatives.

Scientific Research Applications

1-(Isocyanatomethyl)-3-nitrobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of polymers and resins, contributing to the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 1-isocyanatomethyl-3-nitro-benzene involves its reactivity towards nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable urea or carbamate linkages. This reactivity is exploited in various chemical syntheses and industrial applications .

Comparison with Similar Compounds

    1-Isocyanatomethyl-4-nitro-benzene: Similar structure but with the nitro group in the para position.

    1-Isocyanatomethyl-2-nitro-benzene: Nitro group in the ortho position.

Uniqueness: 1-(Isocyanatomethyl)-3-nitrobenzene is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its ortho and para counterparts .

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

1-(isocyanatomethyl)-3-nitrobenzene

InChI

InChI=1S/C8H6N2O3/c11-6-9-5-7-2-1-3-8(4-7)10(12)13/h1-4H,5H2

InChI Key

QQDCKHMPSGGMRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN=C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Nitro-benzylamine (2.3 g, 15.1 mmol) was dissolved in anhydrous dioxane (50 ml) under N2 atmosphere. Diphosgene (2.2 ml, 18.2 mmol) was added, a precipitate formed which dissolved upon heating to 75° C. The reaction was stirred at 75° C. for 3 h, cooled and evaporated to dryness giving 3.4 g of crude material which was used in the next step without further purification.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two

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